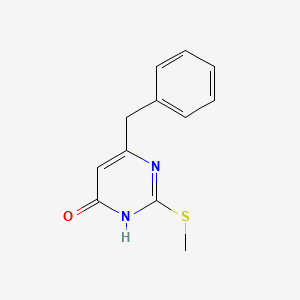

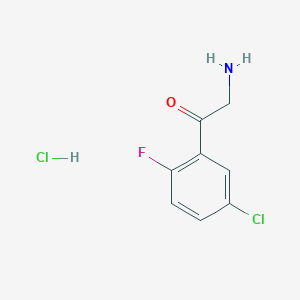

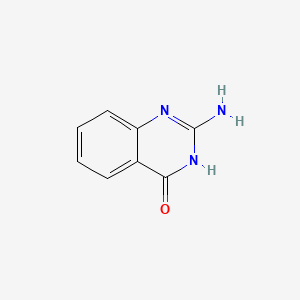

![molecular formula C9H12N2O3S B1384189 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid CAS No. 433253-10-2](/img/structure/B1384189.png)

2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid

概要

説明

The compound “2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid” is a chemical compound that has been used in various scientific research . It has been used in the fabrication of functional supramolecular assemblies and materials . For instance, it has been used in the synthesis of a self-healing polymer electrolyte for safe and long-life lithium-metal batteries .

Synthesis Analysis

The compound can be synthesized through various methods. One such method involves the in situ copolymerization of 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA) and pentaerythritol tetraacrylate (PETEA) monomers in a DES-based electrolyte containing fluoroethylene carbonate (FEC) as an additive .Chemical Reactions Analysis

The compound exhibits a pH-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties . The aggregates can be repeatedly transformed between nanowires and nanosheets by changing the pH .Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.28 g/mol . It has a high association constant, which makes it useful in the fabrication of functional supramolecular assemblies and materials .科学的研究の応用

Photonic Elastomers

Application: The compound has been utilized in the development of self-healing and recyclable photonic elastomers. These materials can change color with mechanical deformation, which is useful for sensing and optical materials .

Details: By incorporating SiO2 nanoparticles into a polymer matrix with ureidopyrimidinone (UPy) cross-links, researchers have created elastomers that exhibit angle-independent structural color and mechanical properties adjustable by varying the nanoparticle size and content .

Self-Healing Polymer Electrolytes

Application: This compound plays a role in creating self-healing polymer electrolytes for next-generation lithium batteries .

Details: The integration of self-healing features into polymer materials can mitigate degradation, improve performance, and prolong the cycling lifetime of batteries. The compound contributes to the autonomous repair capabilities after damage, which is crucial for the stability of batteries .

Antimicrobial and Anticancer Agents

Application: Derivatives of the compound have been synthesized for potential use as antimicrobial and anticancer agents .

Details: The compound’s structure allows for modifications that can interact with various biological targets, providing a platform for developing new therapeutic agents .

Advanced Material Synthesis

Application: The compound is involved in the synthesis of advanced materials with specific properties .

Details: Its reactivity, particularly in alkylation reactions, makes it a valuable precursor for synthesizing materials with desired functionalities .

Visual Sensors

Application: The compound’s derivatives are used in the fabrication of visual sensors that can detect changes in environmental conditions .

Details: The structural color change in response to mechanical strain allows these sensors to visually monitor changes, such as finger bending motions, which is significant for human-machine interfaces .

Energy Storage Systems

Application: It is used in the development of materials for energy storage systems, particularly in batteries .

Details: The self-healing properties of materials containing this compound can enhance the longevity and safety of energy storage devices .

Sustainable Material Design

Application: The compound contributes to the creation of sustainable materials that are eco-friendly and recyclable .

Details: The dynamic quadruple hydrogen bonding arising from UPy–UPy dimers in the compound’s derivatives allows for materials that can be recycled with minimal loss of properties .

Lithium Metal Batteries

Application: It is used in the design of self-healing polymer electrolytes for safe, long-life lithium metal batteries .

Details: When applied in lithium metal batteries, the compound helps suppress undesirable chemical reactions and enables high-capacity and long lifespan batteries, even at room and elevated temperatures .

作用機序

Target of Action

It is known that this compound is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins.

Mode of Action

The compound exhibits a pH-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties . This suggests that the compound may interact with its targets in a pH-dependent manner, potentially altering its activity based on the acidity or alkalinity of its environment.

Result of Action

The compound’s self-assembling behavior allows it to form aggregates that can transform between nanowires and nanosheets by changing the pH . These aggregates can be used as templates for silver nanofibers or silver nanosheets , suggesting potential applications in nanotechnology.

Action Environment

The action of 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid is influenced by environmental factors, particularly pH. Its self-assembling behavior and resulting structural transformations are pH-responsive , indicating that the acidity or alkalinity of its environment can significantly impact its action, efficacy, and stability.

Safety and Hazards

将来の方向性

The compound’s unique properties make it a promising material for future research and applications. For instance, its use in the fabrication of a self-healing polymer electrolyte for lithium-metal batteries could pave the way for the development of safer and more efficient batteries . Additionally, its antibacterial properties could be harnessed for the development of long-term antibacterial materials .

特性

IUPAC Name |

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-3-6(8(13)14)15-9-10-5(2)4-7(12)11-9/h4,6H,3H2,1-2H3,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZIIFZIPSTRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC1=NC(=CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387809 | |

| Record name | 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

433253-10-2 | |

| Record name | 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

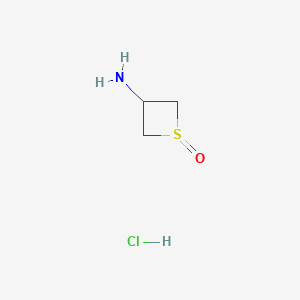

![2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1384109.png)

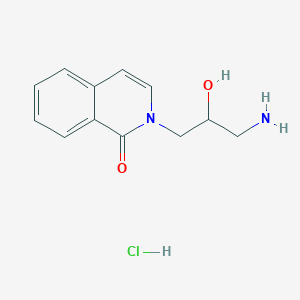

![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1384123.png)

![3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1384125.png)

![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1384126.png)